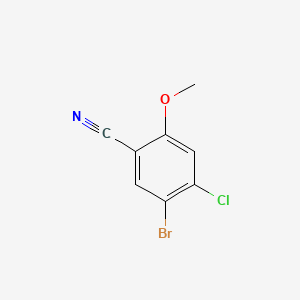

5-Bromo-4-chloro-2-methoxybenzonitrile

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

5-Bromo-4-chloro-2-methoxybenzonitrile is a chemical compound with the molecular formula C8H5BrClNO . It is used in the synthesis of various chemical products .

Synthesis Analysis

5-Bromo-2-chloro-4-(methoxycarbonyl)benzoic acid, a key intermediate for the synthesis of a family of promising SGLT2 inhibitors, is prepared effectively in six steps, including nitration, hydrolysis, hydrogenation, esterification, bromination, and diazotization . Another preparation method takes 2-chlorobenzoic acid as a raw material, and monobromination reaction is carried out in an NBS/sulfuric acid system to prepare 5-bromo-2-chlorobenzoic acid .Molecular Structure Analysis

The molecular structure of 5-Bromo-4-chloro-2-methoxybenzonitrile can be represented by the SMILES string COC1=CC(=C(C=C1C#N)Cl)Br . The InChI representation is InChI=1S/C8H5BrClNO/c1-12-8-3-6(9)7(10)2-5(8)4-11/h2-3H,1H3 .Physical And Chemical Properties Analysis

The physical and chemical properties of 5-Bromo-4-chloro-2-methoxybenzonitrile include a molecular weight of 246.49 g/mol . The compound has a density of 1.6±0.1 g/cm3 . The melting point is 91-92 °C .Scientific Research Applications

Non-Linear Optical Properties and Spectroscopic Studies

5-Bromo-4-chloro-2-methoxybenzonitrile (5B2MOBN) has been explored for its equilibrium geometric structure through quantum mechanical calculations using Density Functional Theory (DFT). Studies focused on the geometrical parameters, including bond length, angle, and dihedral angle, predicting them with DFT levels employing HF/B3LYP methods. The FT-IR and FT-Raman spectra of 5B2MOBN were recorded and analyzed, revealing its potential in frequency doubling and Second Harmonic Generation (SHG) applications. This suggests that 5B2MOBN possesses significant Non-Linear Optical (NLO) properties, making it a candidate for future optical and photonic applications (Kumar & Raman, 2017).

Photochemistry of Halogenated Phenols

The photochemistry of halogenated phenols, specifically 5-chloro-2-hydroxybenzonitrile, demonstrates the effect of a CN substituent in aqueous solutions. Through transient absorption spectroscopy and product analysis, the formation of transient carbene and its conversion into cyanobenzo-1,4-quinone-O-oxide by reaction with oxygen has been studied. This work provides insights into the photophysical properties of halogenated benzonitriles and their potential applications in understanding the environmental fate of these compounds and designing light-responsive materials (Bonnichon et al., 1999).

Crystallographic and Theoretical Studies

Crystallographic data and Density Functional Theory (DFT) have been used to study the structures of dihydrofuran carbonitrile derivatives containing chloro and bromo substituents. These studies highlight the coordinated compliance of chloro-methyl and bromo-methyl exchange rules, offering insights into the isomorphism and isostructurality of these compounds. Such research can aid in the development of new materials with tailored properties for pharmaceutical and material science applications (Swamy et al., 2020).

Synthesis and Application in SGLT2 Inhibitors

5-Bromo-2-chloro-4-(methoxycarbonyl)benzoic acid, a derivative closely related to 5-Bromo-4-chloro-2-methoxybenzonitrile, has been identified as a key intermediate in the synthesis of a family of SGLT2 inhibitors, demonstrating its significant potential in the pharmaceutical industry, especially in diabetes therapy. This research showcases a scalable and cost-effective method for synthesizing this compound, emphasizing the importance of 5-Bromo-4-chloro-2-methoxybenzonitrile derivatives in medicinal chemistry (Zhang et al., 2022).

Antimicrobial Activity

The synthesis and evaluation of antimicrobial activities of novel compounds derived from halogenated benzonitriles, including those related to 5-Bromo-4-chloro-2-methoxybenzonitrile, highlight the potential of these compounds in developing new antimicrobial agents. These findings open avenues for further research into the bioactive properties of halogenated benzonitriles and their derivatives (Gadaginamath & Patil, 2002).

Mechanism of Action

Target of Action

The primary target of 5-Bromo-4-chloro-2-methoxybenzonitrile is the Sodium-Glucose Transporter 2 (SGLT2) . SGLT2 is a protein that aids in the reabsorption of glucose in the kidneys. Inhibiting this protein can help regulate blood glucose levels, making it a promising target for diabetes therapy .

Mode of Action

5-Bromo-4-chloro-2-methoxybenzonitrile interacts with SGLT2 by inhibiting its function . This inhibition prevents the reabsorption of glucose in the kidneys, leading to the excretion of glucose through urine . As a result, blood glucose levels are reduced, which is beneficial for managing diabetes .

Biochemical Pathways

The compound affects the glucose reabsorption pathway in the kidneys. By inhibiting SGLT2, it disrupts the normal reabsorption process, leading to an increase in glucose excretion . This can have downstream effects on other metabolic processes, such as glycolysis and insulin signaling, as they are directly influenced by glucose levels.

Result of Action

The molecular and cellular effects of 5-Bromo-4-chloro-2-methoxybenzonitrile’s action primarily involve the reduction of blood glucose levels . By inhibiting SGLT2, the compound decreases glucose reabsorption in the kidneys, leading to increased glucose excretion . This can help manage blood glucose levels in individuals with diabetes .

Safety and Hazards

The compound is classified as Acute Tox. 4 Dermal, Acute Tox. 4 Inhalation, and Acute Tox. 4 Oral . Precautionary measures include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eye, using personal protective equipment, and ensuring adequate ventilation .

properties

IUPAC Name |

5-bromo-4-chloro-2-methoxybenzonitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5BrClNO/c1-12-8-3-7(10)6(9)2-5(8)4-11/h2-3H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WGNXNQOFUQIOKQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1C#N)Br)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5BrClNO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20678927 |

Source

|

| Record name | 5-Bromo-4-chloro-2-methoxybenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20678927 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

246.49 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Bromo-4-chloro-2-methoxybenzonitrile | |

CAS RN |

1239838-17-5 |

Source

|

| Record name | 5-Bromo-4-chloro-2-methoxybenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20678927 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-Bromo-6-chlorobenzo[d]thiazole-2-thiol](/img/structure/B578218.png)

![8-Bromo-3-nitroimidazo[1,2-a]pyridine](/img/structure/B578226.png)

![Methyl 6-bromoimidazo[1,2-a]pyridine-3-carboxylate](/img/structure/B578230.png)

![tert-Butyl N-[4-(3-cyanopyridin-2-yl)phenyl]carbamate](/img/structure/B578234.png)